Cas no 65685-01-0 ([1,1'-biphenyl]-3-sulfonyl chloride)
[1,1'-biphenyl]-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-3-sulfonyl chloride
- 3-PHENYLBENZENESULFONYL CHLORIDE
- Biphenyl-3-sulfonyl chloride
- 3-biphenyl chloride
- 3-biphenyl-sulfonyl chloride
- 3-phenylbenzene-1-sulfonyl chloride
- 3-phenylbenzenesulphonyl chloride
- biphenyl-3-sufonyl chloride
- Biphenyl-3-sulfonylchlorid
- Biphenyl-3-sulphonyl chloride
- 3-phenylbenzenesulfonylchloride
- PubChem19863
- 3-biphenylsulphonylchloride
- 3-biphenylsulfonyl chloride
- 3-Phenylphenylsulfonyl chloride
- LKSVJXWZVULUDA-UHFFFAOYSA-N
- 3 - Phenylbenzenesulfonyl chloride
- 3PNS-0-0
- 1,1'-biphenyl-3-sulfonyl chlo
- 65685-01-0
- F9995-1778
- SCHEMBL297270
- SY198050
- CS-0071457
- [1,1 inverted exclamation mark -Biphenyl]-3-sulfonyl Chloride
- AR1670
- AKOS015958789
- GS-5478
- EN300-211208
- DTXSID10396648
- BB 0260755
- [1,1'-Biphenyl]-3-sulfonylchloride
- MFCD01631880
- 3-phenylbenzenesulfonyl chloride, AldrichCPR
- A923666
- BBL100101
- STL302101
- [1,1'-biphenyl]-3-sulfonyl chloride
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- MDL: MFCD01631880
- Inchi: 1S/C12H9ClO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
- InChI Key: LKSVJXWZVULUDA-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC=C(C=1)C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 252.00100
- Monoisotopic Mass: 252.0011784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 42.5
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Boiling Point: 397.824°C at 760 mmHg
- PSA: 42.52000
- LogP: 4.36190
[1,1'-biphenyl]-3-sulfonyl chloride Security Information
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazard Category Code: 36
- Safety Instruction: 26
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Hazardous Material Identification:
- Storage Condition:2-8 °C
- HazardClass:8
- PackingGroup:Ⅲ
[1,1'-biphenyl]-3-sulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
[1,1'-biphenyl]-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019107972-5g |
[1,1'-Biphenyl]-3-sulfonyl chloride |
65685-01-0 | 95% | 5g |
$814.38 | 2023-09-01 | |
| Chemenu | CM185159-5g |
Biphenyl-3-sulfonyl chloride |
65685-01-0 | 95% | 5g |
$777 | 2021-06-16 | |
| Fluorochem | 014900-250mg |
Biphenyl-3-sulfonyl chloride |
65685-01-0 | 95% | 250mg |
£58.00 | 2022-03-01 | |
| Fluorochem | 014900-1g |
Biphenyl-3-sulfonyl chloride |
65685-01-0 | 95% | 1g |
£205.00 | 2022-03-01 | |
| Fluorochem | 014900-5g |
Biphenyl-3-sulfonyl chloride |
65685-01-0 | 95% | 5g |
£914.00 | 2022-03-01 | |
| AstaTech | AR1670-0.25/G |
3-PHENYLBENZENESULFONYL CHLORIDE |
65685-01-0 | 95% | 0.25g |
$110 | 2023-09-16 | |
| AstaTech | AR1670-1/G |
3-PHENYLBENZENESULFONYL CHLORIDE |
65685-01-0 | 95% | 1g |
$220 | 2023-09-16 | |
| AstaTech | AR1670-5/G |
3-PHENYLBENZENESULFONYL CHLORIDE |
65685-01-0 | 95% | 5/G |
$825 | 2022-06-01 | |
| Ambeed | A102634-100mg |
[1,1'-Biphenyl]-3-sulfonyl chloride |
65685-01-0 | 95% | 100mg |
$28.0 | 2025-04-18 | |
| Ambeed | A102634-250mg |
[1,1'-Biphenyl]-3-sulfonyl chloride |
65685-01-0 | 95% | 250mg |
$51.0 | 2025-04-18 |
[1,1'-biphenyl]-3-sulfonyl chloride Suppliers
[1,1'-biphenyl]-3-sulfonyl chloride Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on [1,1'-biphenyl]-3-sulfonyl chloride
Professional Introduction to [1,1'-biphenyl]-3-sulfonyl chloride (CAS No. 65685-01-0)
[1,1'-biphenyl]-3-sulfonyl chloride is a significant compound in the field of organic chemistry and pharmaceutical research, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 65685-01-0, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The presence of a sulfonyl chloride group attached to a biphenyl core imparts distinct reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
The biphenyl moiety, a rigid aromatic system, contributes to the stability and electronic characteristics of the molecule. This structural feature is particularly advantageous in designing compounds with specific pharmacological profiles. In recent years, [1,1'-biphenyl]-3-sulfonyl chloride has been extensively studied for its potential in developing novel therapeutic agents. Its ability to participate in nucleophilic substitution reactions allows for the facile introduction of diverse functional groups, facilitating the creation of complex molecular architectures.
Recent advancements in drug discovery have highlighted the importance of sulfonyl chlorides as key intermediates. These compounds are frequently employed in the synthesis of sulfonamides, which are known for their broad spectrum of biological activities. For instance, sulfonyl chlorides can be converted into sulfonamides through reaction with amines, a process that is highly efficient and scalable. This transformation has been utilized in the development of antibiotics, anti-inflammatory drugs, and even antiviral agents.
The reactivity of [1,1'-biphenyl]-3-sulfonyl chloride extends beyond its conversion into sulfonamides. It can also undergo coupling reactions with organometallic reagents, such as Grignard reagents and organolithium compounds, to form new carbon-carbon bonds. These reactions are pivotal in constructing complex organic molecules, including those with potential pharmaceutical applications. The biphenyl core provides a stable scaffold that can be modified further through various cross-coupling strategies.
In the realm of medicinal chemistry, [1,1'-biphenyl]-3-sulfonyl chloride has been explored for its role in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. By modifying the structure of this compound, researchers have been able to design molecules that selectively inhibit specific kinases, thereby reducing side effects and improving therapeutic efficacy.
Another area where [1,1'-biphenyl]-3-sulfonyl chloride has shown promise is in the synthesis of fluorescent probes. The biphenyl moiety can be functionalized to enhance fluorescence properties, making these probes useful tools for imaging and diagnostics. For example, derivatives of this compound have been used to develop sensors for detecting small molecules and ions in biological systems. The ability to tune the fluorescence characteristics through structural modifications has opened up new avenues in biochemistry and cell biology research.
The industrial significance of [1,1'-biphenyl]-3-sulfonyl chloride cannot be overstated. Its synthesis involves well-established chemical processes that ensure high yield and purity. This makes it an attractive choice for both academic research laboratories and pharmaceutical companies engaged in drug development. The compound's stability under various reaction conditions further enhances its utility as an intermediate.
Future research directions may focus on exploring new synthetic pathways and applications for [1,1'-biphenyl]-3-sulfonyl chloride. Advances in green chemistry principles could lead to more sustainable methods for its production, reducing environmental impact while maintaining high efficiency. Additionally, computational methods such as molecular modeling and virtual screening may aid in identifying novel derivatives with enhanced biological activity.
In conclusion, [1,1'-biphenyl]-3-sulfonyl chloride (CAS No. 65685-01-0) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing new drugs and diagnostic agents. As research continues to uncover new applications for this compound, its importance in the chemical industry is likely to grow further.
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